molecular formula C3H5ClN2O B2892673 1H-pyrazol-4-ol hydrochloride CAS No. 1803591-08-3

1H-pyrazol-4-ol hydrochloride

Cat. No. B2892673
CAS RN: 1803591-08-3
M. Wt: 120.54
InChI Key: UCVCMGIFKRFCPG-UHFFFAOYSA-N
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Description

1H-pyrazol-4-ol hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

Pyrazole derivatives, including 1H-pyrazol-4-ol hydrochloride, have been synthesized using various methods. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .


Molecular Structure Analysis

The molecular structure of 1H-pyrazol-4-ol hydrochloride consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

1H-pyrazol-4-ol hydrochloride has a molecular weight of 120.54 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry

1H-pyrazol-4-ol hydrochloride: plays a pivotal role in medicinal chemistry due to its pyrazole nucleus, which is a versatile scaffold for synthesizing compounds with various therapeutic potentials. It’s particularly significant in the design of compounds targeting receptors or enzymes like p38MAPK, COX, and kinases, which are crucial in treating bacterial and virus infections . The pyrazole derivatives have shown promise in anticancer and anti-inflammatory therapies, as evidenced by the recent approval of Pirtobrutinib, a drug that features a pyrazole core .

Drug Discovery

In drug discovery, 1H-pyrazol-4-ol hydrochloride derivatives are frequently used as scaffolds for creating bioactive chemicals. They have been instrumental in developing compounds with anti-inflammatory, antimicrobial, anti-anxiety, anticancer, analgesic, and antipyretic properties . The pyrazole moiety acts as an important pharmacophore, aiding in the discovery process of new drugs.

Agrochemistry

The pyrazole nucleus, which is part of 1H-pyrazol-4-ol hydrochloride , finds applications in agrochemistry for synthesizing compounds that can serve as pesticides or herbicides. Its derivatives are used to create bioactive chemicals that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Coordination Chemistry

In coordination chemistry, 1H-pyrazol-4-ol hydrochloride is used to develop metal-organic frameworks (MOFs). These frameworks are multifaceted materials with applications in sensing, catalysis, drug delivery, and luminescence. The pyrazolate carboxylate MOFs, in particular, exhibit engineered flexibility and host–guest interaction chemistry, making them suitable for a variety of innovative applications .

Organometallic Chemistry

1H-pyrazol-4-ol hydrochloride: contributes to organometallic chemistry by facilitating the synthesis of pyrazole derivatives that can act as ligands for metal complexes. These complexes are important for catalysis and the development of new materials with unique properties .

Material Science

In material science, 1H-pyrazol-4-ol hydrochloride derivatives are used to create materials with exceptional photophysical properties. They are valuable in the synthesis of industrially and pharmaceutically crucial chemicals, contributing to the development of new materials with potential applications in electronics, photonics, and more .

Industrial Fields

The versatility of 1H-pyrazol-4-ol hydrochloride extends to various industrial fields, where its derivatives are used as intermediates in the preparation of chemicals for biological, physical-chemical, and industrial applications. This includes the synthesis of dyes, polymers, and other chemicals essential for manufacturing processes .

properties

IUPAC Name

1H-pyrazol-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVCMGIFKRFCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803591-08-3
Record name 1H-pyrazol-4-ol hydrochloride
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